molecular formula C12H16Cl3N B2802540 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2060008-02-6

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No. B2802540
M. Wt: 280.62
InChI Key: NFXFXPWKVOUXJI-UHFFFAOYSA-N
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Description

The compound “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a complex organic molecule. It appears to be related to Sertraline Hydrochloride1, which is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class1. However, specific information about this compound is limited and it may not have been fully studied or characterized.



Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a common scaffold in drug discovery and is often used by medicinal chemists to obtain compounds for the treatment of human diseases2. The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings2. However, the specific synthesis process for “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as LC-MS and NMR3. However, specific structural data for “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is not readily available. The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom2, and a dichlorophenyl group4.



Chemical Reactions Analysis

The chemical reactions involving “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” are not readily available in the literature. However, compounds containing a pyrrolidine ring are known to undergo a variety of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. However, specific data for “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is not readily available.


Scientific Research Applications

Synthesis and Chemical Properties

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is involved in various synthesis and chemical property studies. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from diphenylmethyl 7-amino-3-chloromethyl-3-cephem-4-carboxylate hydrochloride by condensation, N-alkylation, and hydrolysis shows its utility in creating complex molecules with high purity suitable for scale-up production (Cheng Qing-fang, 2005). Similarly, the compound has been utilized in the synthesis of 3,4-Dichlorophenylhydrazine hydrochloride, demonstrating its importance in the creation of specialized chemical entities (Li Wei-guo, 2012).

Chemical Interaction and Cocrystallization

Research on chemical interactions and cocrystallization involving compounds related to 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride, such as studies on cocrystals of 2,6-dichloroaniline and 2,6-dichlorophenol, reveals the capacity of dichlorophenyl compounds to form definite synthon motifs leading to complex crystal-packing arrangements (Valeska Gerhardt & M. Bolte, 2015). These studies showcase the structural versatility and potential applications of such compounds in material science.

Antidepressant Synthesis

The compound's structural framework is also pivotal in pharmaceutical synthesis, such as the improved industrial synthesis of the antidepressant sertraline hydrochloride. This synthesis showcases the compound's role in creating pharmacologically active agents, highlighting its importance in medicinal chemistry (Krisztina Vukics et al., 2002).

Metabolic Studies

Furthermore, metabolic studies of related compounds, like the identification of urinary metabolites of clemastine after oral administration to man, indicate the compound's relevance in understanding the metabolic fate of pharmaceuticals in the body (Man-Ho Choi et al., 1999). These studies are crucial for drug development and safety evaluation.

Corrosion Inhibition

Research on thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution demonstrates the potential application of related dichlorophenyl compounds in industrial settings, highlighting their utility beyond the pharmaceutical and chemical synthesis realms (M. Yadav et al., 2015).

Safety And Hazards

The safety and hazards associated with “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” are not readily available in the literature. However, related compounds such as Sertraline Hydrochloride are known to be harmful if swallowed and can cause skin and eye irritation5.


Future Directions

The future directions for research on “2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” could include further characterization of its physical and chemical properties, determination of its synthesis process, and investigation of its potential biological activities and applications. However, specific future directions are not readily available in the literature.


Please note that this information is based on the available literature and may not be fully accurate or complete. Further research and consultation with experts in the field may be necessary for a more comprehensive understanding of this compound.


properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXFXPWKVOUXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride

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